molecular formula C16H20N2O3 B10879363 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- CAS No. 74169-77-0

2-Isoindolinebutyramide, 1,3-dioxo-N-butyl-

Cat. No.: B10879363
CAS No.: 74169-77-0
M. Wt: 288.34 g/mol
InChI Key: JBEIPGCTDXRQOB-UHFFFAOYSA-N
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Description

2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- includes an isoindoline core with a butyramide group and two oxo groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindoline-1,3-dione building blocks is through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This method involves the formation of three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- often employs green chemistry principles to ensure high atom economy and minimal waste. The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene is one such method .

Chemical Reactions Analysis

Types of Reactions

2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include multifunctionalized isoindoline derivatives, which have applications in pharmaceuticals and other industries .

Scientific Research Applications

2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- involves its interaction with specific molecular targets and pathways. The compound’s isoindoline core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isoindolinebutyramide, 1,3-dioxo-N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

74169-77-0

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-butyl-4-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C16H20N2O3/c1-2-3-10-17-14(19)9-6-11-18-15(20)12-7-4-5-8-13(12)16(18)21/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,19)

InChI Key

JBEIPGCTDXRQOB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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